N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a benzothiazole-derived compound featuring a sulfamoylbenzamide scaffold. Its structure includes a 4-chloro-substituted benzothiazole ring linked via an amide bond to a 4-[methyl(phenyl)sulfamoyl]benzoyl group. This compound shares structural motifs with pharmacologically active agents targeting enzymes like thioredoxin reductase or fungal proteins, as seen in related benzothiazole and sulfonamide derivatives .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAISFCYIXNQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiazole ring with a chlorine substitution and a sulfamoyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 342.82 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. Studies indicate that it exhibits selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM, indicating strong inhibitory effects against cancer cell lines .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The apoptosis was evidenced by a significant increase in annexin V-FITC positive cells, suggesting that the compound can effectively trigger programmed cell death in malignant cells .
Biological Activities
The compound has been evaluated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, inhibiting the growth of bacteria and fungi. The mechanism may involve disruption of cellular processes essential for microbial survival .
- Anticancer Properties : Its ability to inhibit specific enzymes linked to cancer progression makes it a candidate for further development as an anticancer agent .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds within the benzothiazole class, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Sulfonamide Class
a. LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
b. LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
c. Compounds from Friedel-Crafts Derivatives ()
- Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9].
- Key Differences : Triazole-thione cores replace benzothiazole, with halogen (Cl, Br) substitutions at the phenylsulfonyl group.
- Activity : These compounds exhibit tautomerism (thione vs. thiol forms), influencing hydrogen-bonding capacity and enzyme inhibition profiles .
Functional Group Analysis
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s 4-chloro group increases logP (~3.8 estimated) compared to LMM11 (logP ~3.5) but remains lower than halogenated triazole-thiones (logP ~4.2 for Br-substituted derivatives) .
- Solubility: The sulfamoyl group enhances water solubility relative to non-polar analogues, but the benzothiazole core may limit this compared to oxadiazoles .
- Metabolic Stability : Benzothiazoles are prone to oxidative metabolism at the sulfur atom, whereas oxadiazoles in LMM5/LMM11 show improved stability .
Docking and Binding Affinity Predictions
Glide docking studies (–5) suggest that sulfamoylbenzamide derivatives achieve high binding affinity via hydrophobic enclosure and hydrogen-bonding interactions. For example:
- LMM5 : Docks into C. albicans thioredoxin reductase with a Glide XP score of −9.2 kcal/mol, forming hydrogen bonds with Asn135 and Val73 .
- Target Compound (Predicted) : The 4-chloro group may enhance hydrophobic interactions with enzyme pockets, while the methyl(phenyl)sulfamoyl group could mimic ATP-binding motifs in kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
